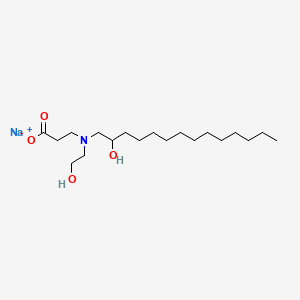
1,1,3,3-Tetrabutyl-1,3-bis((1-oxoisooctadecyl)oxy)distannoxane
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1,1,3,3-Tetrabutyl-1,3-bis((1-oxoisooctadecyl)oxy)distannoxane is an organometallic compound with the molecular formula C52H106O5Sn2. It is known for its unique structure, which includes two tin atoms bonded to butyl groups and esterified with oxoisooctadecyl groups.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 1,1,3,3-Tetrabutyl-1,3-bis((1-oxoisooctadecyl)oxy)distannoxane typically involves the reaction of tetrabutyl distannoxane with oxoisooctadecyl chloride under controlled conditions. The reaction is carried out in an inert atmosphere to prevent oxidation and is usually catalyzed by a Lewis acid such as aluminum chloride. The reaction mixture is then purified using column chromatography to obtain the desired product .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and continuous flow systems to ensure efficient mixing and reaction. The product is then purified using industrial-scale chromatography or crystallization techniques to achieve the required purity levels .
Analyse Chemischer Reaktionen
Types of Reactions
1,1,3,3-Tetrabutyl-1,3-bis((1-oxoisooctadecyl)oxy)distannoxane undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form tin oxides.
Reduction: Reduction reactions can convert the tin atoms to lower oxidation states.
Substitution: The butyl groups can be substituted with other alkyl or aryl groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Major Products
The major products formed from these reactions include various tin oxides, reduced tin compounds, and substituted organotin compounds .
Wissenschaftliche Forschungsanwendungen
1,1,3,3-Tetrabutyl-1,3-bis((1-oxoisooctadecyl)oxy)distannoxane has several scientific research applications:
Chemistry: It is used as a catalyst in organic synthesis, particularly in the formation of carbon-carbon bonds.
Biology: The compound is studied for its potential use in drug delivery systems due to its ability to form stable complexes with various biomolecules.
Medicine: Research is ongoing to explore its potential as an anticancer agent due to its ability to interact with DNA and proteins.
Industry: It is used in the production of high-performance materials, including polymers and coatings.
Wirkmechanismus
The mechanism of action of 1,1,3,3-Tetrabutyl-1,3-bis((1-oxoisooctadecyl)oxy)distannoxane involves its interaction with molecular targets such as DNA, proteins, and enzymes. The compound can form stable complexes with these biomolecules, leading to changes in their structure and function. This interaction can result in the inhibition of enzyme activity, disruption of DNA replication, and induction of apoptosis in cancer cells .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- 1,1,3,3-Tetrabutyl-1,3-bis((1-oxododecyl)oxy)distannoxane
- 1,1,3,3-Tetrabutyl-1,3-bis((trichloroacetyl)oxy)distannoxane
- 1,1,3,3-Tetrabutyl-1,3-bis((1-oxooctadecyl)oxy)distannoxane
Uniqueness
1,1,3,3-Tetrabutyl-1,3-bis((1-oxoisooctadecyl)oxy)distannoxane is unique due to its specific esterification with oxoisooctadecyl groups, which imparts distinct chemical and physical properties. This uniqueness makes it particularly valuable in applications requiring high stability and specific interactions with biomolecules .
Eigenschaften
CAS-Nummer |
94279-11-5 |
|---|---|
Molekularformel |
C52H106O5Sn2 |
Molekulargewicht |
1048.8 g/mol |
IUPAC-Name |
[dibutyl-[dibutyl(16-methylheptadecanoyloxy)stannyl]oxystannyl] 16-methylheptadecanoate |
InChI |
InChI=1S/2C18H36O2.4C4H9.O.2Sn/c2*1-17(2)15-13-11-9-7-5-3-4-6-8-10-12-14-16-18(19)20;4*1-3-4-2;;;/h2*17H,3-16H2,1-2H3,(H,19,20);4*1,3-4H2,2H3;;;/q;;;;;;;2*+1/p-2 |
InChI-Schlüssel |
LECUKTRGNBSAHL-UHFFFAOYSA-L |
Kanonische SMILES |
CCCC[Sn](CCCC)(OC(=O)CCCCCCCCCCCCCCC(C)C)O[Sn](CCCC)(CCCC)OC(=O)CCCCCCCCCCCCCCC(C)C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


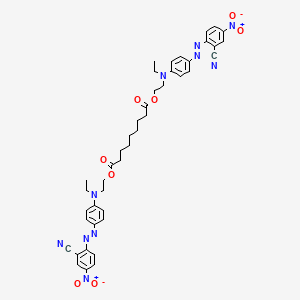

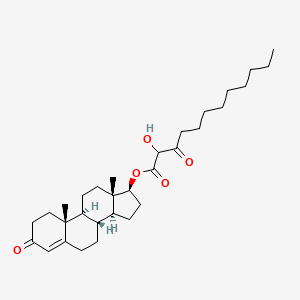
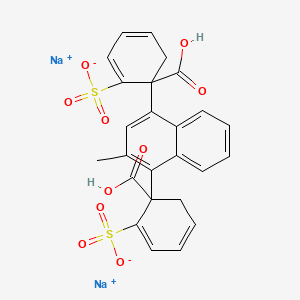
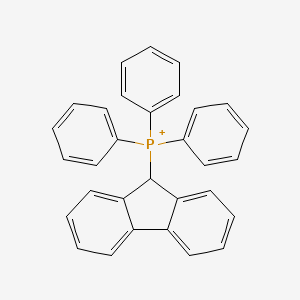


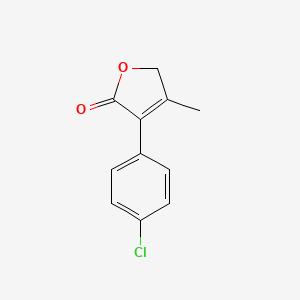
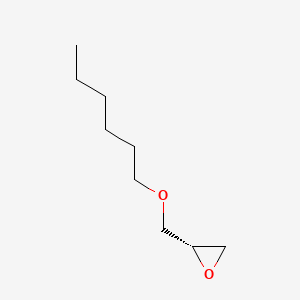
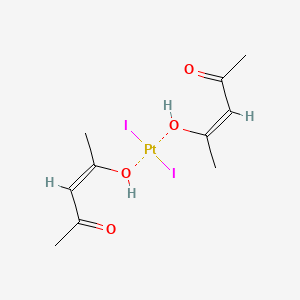
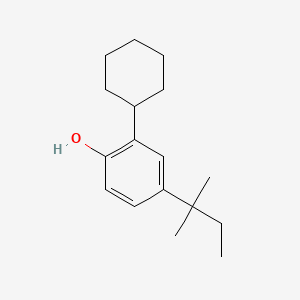
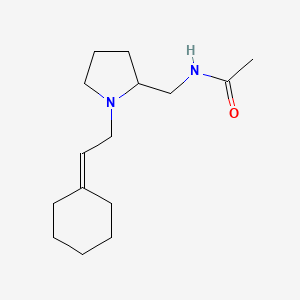
![2-[[4-(2,2-Dicyanovinyl)phenyl]ethylamino]ethyl benzoate](/img/structure/B12675616.png)
